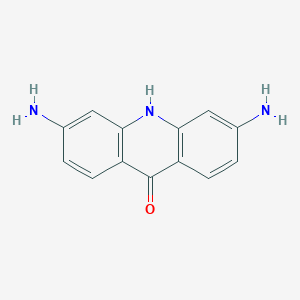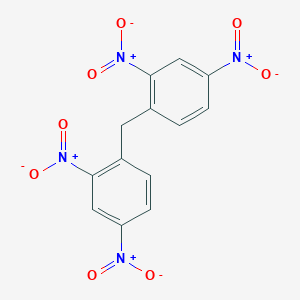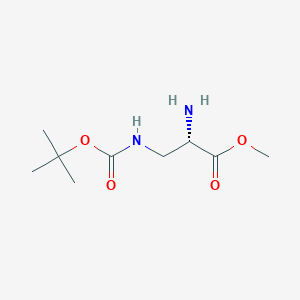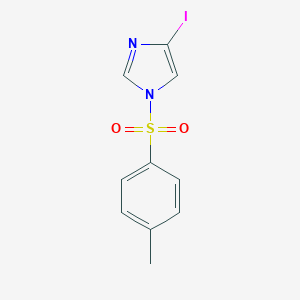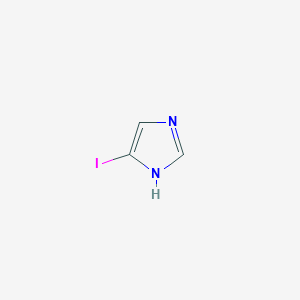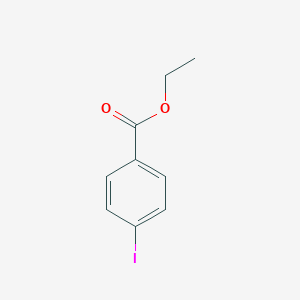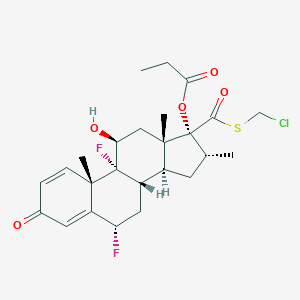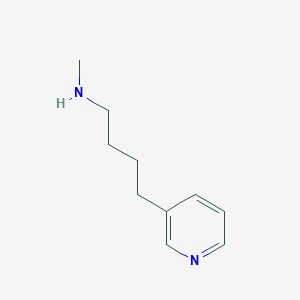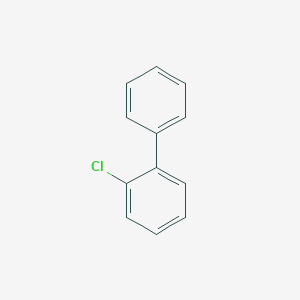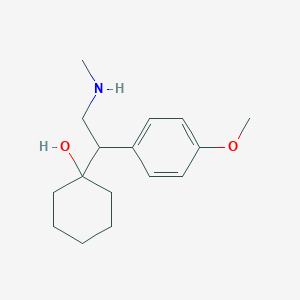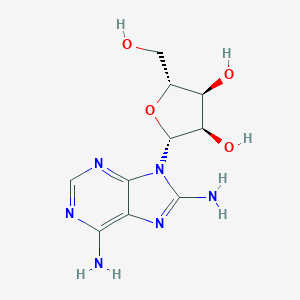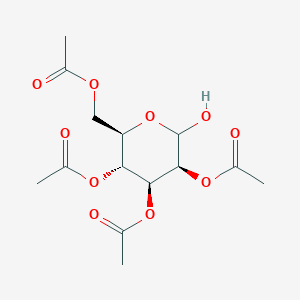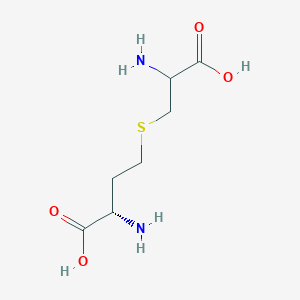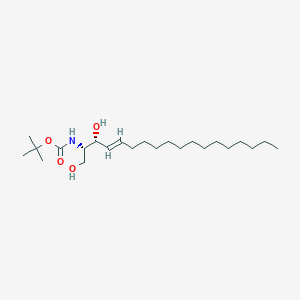
N-Boc sphingosine
描述
N-tert-Butoxycarbonyl sphingosine, commonly known as N-Boc sphingosine, is a derivative of sphingosine, a long-chain amino alcohol that is a key component of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition. This compound is widely used in organic synthesis and biochemical research due to its stability and reactivity.
作用机制
Target of Action
N-Boc sphingosine primarily targets the Sphingosine-1-Phosphate (S1P) receptors . These receptors are involved in numerous cellular processes such as cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .
Mode of Action
This compound interacts with its targets by modulating the interaction between S1P and S1P1 receptors . This interaction regulates lymphocyte egress from the spleen and lymph nodes into the systemic circulation, thereby reducing inflammation in conditions like Inflammatory Bowel Disease (IBD) .
Biochemical Pathways
This compound affects the sphingolipid metabolism pathway . Sphingosine and its derivative sphinganine are the major bases of the sphingolipids in mammals . The synthesis, degradation, and interconversion of sphingolipids are regulated by a complex network of enzymes in sphingolipid metabolism . Ceramide and S1P function as sphingolipid rheostats exhibiting antithetic properties in regulating various molecular mechanisms, including the mediation of the autophagy pathway .
Pharmacokinetics
The n-boc protection of amines is known to be a simple and efficient procedure, achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that this compound might have good bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of numerous cellular processes. For instance, it plays a role in cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions . It also has implications in autophagy, a meticulously controlled mechanism in which cells repurpose their elements to maintain cellular balance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-Boc protection of amines under ultrasound irradiation is described as a green and simple approach . .
生化分析
Biochemical Properties
N-Boc sphingosine participates in intricate metabolic pathways due to its amphipathic properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .
Cellular Effects
This compound influences various types of cells and cellular processes. Sphingosine, from which this compound is derived, is known to participate in cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . It is also involved in cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the regulation of sphingolipid metabolism, which is linked to key human diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the N-Boc group can be selectively deprotected under mild conditions, leading to the release of free sphingosine .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages . Specific information about the dosage effects of this compound in animal models is currently limited.
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway . Sphingosine, the parent compound of this compound, can be phosphorylated to form sphingosine-1-phosphate, a potent signaling molecule .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters . Sphingosine-1-phosphate, a derivative of sphingosine, is exported out of cells by cell-specific transporters .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are subject to the specific cell type and physiological conditions . For instance, sphingosine, from which this compound is derived, is primarily localized within the nervous system .
准备方法
Synthetic Routes and Reaction Conditions
N-Boc sphingosine is typically synthesized through the protection of the amino group of sphingosine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of sphingosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting this compound can be purified by standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound for commercial use .
化学反应分析
Types of Reactions
N-Boc sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or other derivatives depending on the electrophile used.
科学研究应用
N-Boc sphingosine is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Employed in studies of sphingolipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its role in maintaining cell membrane integrity and function
相似化合物的比较
N-Boc sphingosine is unique among sphingosine derivatives due to its Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. Similar compounds include:
N-Fmoc sphingosine: Another protected sphingosine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Phytosphingosine: A naturally occurring sphingoid base with an additional hydroxyl group.
Sphinganine: A saturated sphingoid base that lacks the double bond present in sphingosine
This compound stands out due to its ease of synthesis and versatility in chemical reactions, making it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUDVBSIURBUGW-BWMVHVDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449429 | |
| Record name | N-Boc sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116467-63-1 | |
| Record name | N-Boc sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


